molecular formula C29H26N2O6 B12480302 ethyl 2-(morpholin-4-yl)-5-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate

ethyl 2-(morpholin-4-yl)-5-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate

Cat. No.: B12480302
M. Wt: 498.5 g/mol
InChI Key: HNPLBKNNBBJRFN-UHFFFAOYSA-N
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Description

ETHYL 2-(MORPHOLIN-4-YL)-5-[4-(2-OXOCHROMEN-3-YL)BENZAMIDO]BENZOATE is a complex organic compound that combines several functional groups, including an ester, a morpholine ring, and a chromenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(MORPHOLIN-4-YL)-5-[4-(2-OXOCHROMEN-3-YL)BENZAMIDO]BENZOATE typically involves multi-step organic synthesis

    Preparation of Chromenone Derivative: The chromenone moiety can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with β-ketoesters in the presence of a strong acid catalyst.

    Introduction of Benzamido Group: The benzamido group can be introduced through an amide coupling reaction, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(MORPHOLIN-4-YL)-5-[4-(2-OXOCHROMEN-3-YL)BENZAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of quinones

    Reduction: Formation of alcohols

    Substitution: Formation of N-alkyl or N-acyl derivatives

Scientific Research Applications

ETHYL 2-(MORPHOLIN-4-YL)-5-[4-(2-OXOCHROMEN-3-YL)BENZAMIDO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(MORPHOLIN-4-YL)-5-[4-(2-OXOCHROMEN-3-YL)BENZAMIDO]BENZOATE is not fully understood, but it is believed to interact with various molecular targets and pathways. The chromenone moiety may interact with enzymes and receptors, while the morpholine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-(MORPHOLIN-4-YL)-2-OXOETHYL BENZOATE
  • 2-(MORPHOLIN-4-YL)-2-OXOETHYL BENZOATE

Uniqueness

ETHYL 2-(MORPHOLIN-4-YL)-5-[4-(2-OXOCHROMEN-3-YL)BENZAMIDO]BENZOATE is unique due to the presence of the chromenone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C29H26N2O6

Molecular Weight

498.5 g/mol

IUPAC Name

ethyl 2-morpholin-4-yl-5-[[4-(2-oxochromen-3-yl)benzoyl]amino]benzoate

InChI

InChI=1S/C29H26N2O6/c1-2-36-28(33)24-18-22(11-12-25(24)31-13-15-35-16-14-31)30-27(32)20-9-7-19(8-10-20)23-17-21-5-3-4-6-26(21)37-29(23)34/h3-12,17-18H,2,13-16H2,1H3,(H,30,32)

InChI Key

HNPLBKNNBBJRFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O)N5CCOCC5

Origin of Product

United States

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